5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
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Overview
Description
5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms, one sulfur atom, and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the thiadiazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(4-aminophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one.
Scientific Research Applications
5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiadiazine ring can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as an intermediate in the synthesis of various chemicals.
1,3,4-Thiadiazole Derivatives: Compounds with a similar thiadiazole ring structure, known for their antimicrobial and other biological activities.
Uniqueness
5-(4-Nitrophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to the combination of the 4-nitrophenyl group and the thiadiazine ring
Properties
CAS No. |
83070-02-4 |
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Molecular Formula |
C9H7N3O3S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C9H7N3O3S/c13-9-11-10-8(5-16-9)6-1-3-7(4-2-6)12(14)15/h1-4H,5H2,(H,11,13) |
InChI Key |
HBCKRLRNSAGPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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